4-(3,5-Difluorophenyl)Piperidine Hydrochloride 4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1004618-89-6
VCID: VC2799548
InChI: InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H
SMILES: C1CNCCC1C2=CC(=CC(=C2)F)F.Cl
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.68 g/mol

4-(3,5-Difluorophenyl)Piperidine Hydrochloride

CAS No.: 1004618-89-6

Cat. No.: VC2799548

Molecular Formula: C11H14ClF2N

Molecular Weight: 233.68 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorophenyl)Piperidine Hydrochloride - 1004618-89-6

Specification

CAS No. 1004618-89-6
Molecular Formula C11H14ClF2N
Molecular Weight 233.68 g/mol
IUPAC Name 4-(3,5-difluorophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H
Standard InChI Key PHJMPFBDUAVODB-UHFFFAOYSA-N
SMILES C1CNCCC1C2=CC(=CC(=C2)F)F.Cl
Canonical SMILES C1CNCCC1C2=CC(=CC(=C2)F)F.Cl

Introduction

Chemical Properties and Structural Characteristics

4-(3,5-Difluorophenyl)Piperidine Hydrochloride features a piperidine ring with a 3,5-difluorophenyl substituent at the 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.

Based on structurally similar compounds, we can infer several key properties:

Physical and Chemical Properties

The compound likely possesses properties similar to its structural analog 4-(3,4-Difluorophenyl)piperidine hydrochloride, which has a molecular weight of 233.69 g/mol and chemical formula C₁₁H₁₄ClF₂N. The 3,5-difluoro isomer would share the same molecular formula and weight, differing only in the position of one fluorine atom.

A comparison with (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride reveals additional insights:

PropertyValue
Molecular FormulaC₁₁H₁₄ClF₂N
Molecular Weight233.68 g/mol
AppearanceLikely a crystalline solid
Storage ConditionsAmbient temperature recommended

The presence of the two fluorine atoms at the meta positions (3,5) on the phenyl ring imparts specific electronic and steric properties that distinguish it from other fluorinated piperidine derivatives .

Structural Features

The key structural features include:

  • A six-membered piperidine heterocyclic ring containing one nitrogen atom

  • A 3,5-difluorophenyl substituent at the 4-position of the piperidine ring

  • The hydrochloride salt formation at the basic nitrogen of the piperidine

These structural elements contribute to the compound's potential biological activities and pharmacokinetic properties. The meta-positioned fluorine atoms (3,5-difluoro) create a unique electronic distribution compared to other substitution patterns like the 3,4-difluorophenyl analog.

Synthesis Methods

Multi-Step Synthesis Pathway

A potential synthetic route could involve:

  • Starting with appropriately substituted 3,5-difluorophenylacetonitrile

  • Alkylation with a suitable halide such as 1-bromo-3-chloropropane

  • Reduction of the nitrile group using sodium borohydride with cobalt chloride

  • Cyclization to form the piperidine ring

  • Conversion to the hydrochloride salt

This approach would be analogous to the synthesis method described for (S)-3-(4-chlorophenyl)-piperidine, which employs a four-step process including alkylation, reduction, cyclization, and salt formation .

Chemical Resolution

If enantiomerically pure forms are desired, chemical resolution methods similar to those used for related compounds might be applicable:

"The (RS)-3-(4-chlorophenyl)-piperidine is subjected to chemical resolution with chiral acid to obtain (S)-3-(4-chlorophenyl)-piperidine."

This process typically employs chiral acids such as D-camphorsulfonic acid or D-tartaric acid to separate enantiomers. The resolution process could be adapted for 4-(3,5-Difluorophenyl)Piperidine by using similar principles but would require experimental validation .

Biological Activity and Pharmacological Properties

Dopaminergic Activity

Fluorinated piperidine derivatives frequently interact with dopamine receptors. Research on related 4,4-difluoropiperidine compounds has shown promising activity as dopamine D4 receptor antagonists:

"We report the discovery and characterization of a novel series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists. Structure-activity relationship studies led to the identification of compound 14a, which displays exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes."

The substitution pattern of fluorine atoms on the phenyl ring significantly impacts binding affinity and selectivity. The 3,5-difluoro pattern in our target compound may confer unique binding properties compared to other fluorinated analogs.

Structure-Activity Relationships

Research on fluorinated piperidine derivatives has revealed important structure-activity correlations:

This suggests that the position and number of fluorine atoms on the phenyl ring critically influence receptor binding and biological activity. The 3,5-difluoro substitution pattern in our target compound would likely provide distinct binding characteristics compared to 3,4-difluoro or 4-fluoro analogs .

Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

Based on studies of similar fluorinated piperidine compounds, several pharmacokinetic properties can be predicted:

Lipophilicity and Blood-Brain Barrier Penetration

Fluorinated piperidines typically possess:

"...high lipophilicity (1, cLogP = 5.37) and had low CNS MPO scores (1, 3.0) – the poor CNS MPO score was driven by the high cLogP, high cLogD and low tPSA values."

The 3,5-difluoro substitution pattern would likely influence the compound's lipophilicity, potentially affecting its ability to cross the blood-brain barrier. This property is particularly relevant for compounds targeting central nervous system receptors.

Metabolic Stability

Studies on related compounds indicate potential metabolic challenges:

This suggests that 4-(3,5-Difluorophenyl)Piperidine Hydrochloride might face similar metabolic challenges, though the specific 3,5-difluoro substitution pattern could alter its metabolic profile.

Predicted PropertyExpected Value
Plasma Protein BindingPotentially High
Microsomal StabilityPotentially Limited
Blood-Brain Barrier PenetrationModerate to High

Research Challenges and Future Directions

Optimization of Pharmacokinetic Properties

A significant challenge in developing 4-(3,5-Difluorophenyl)Piperidine Hydrochloride and related compounds as therapeutic agents involves optimizing their pharmacokinetic properties:

"...they suffered from poor in vitro PK properties, namely high intrinsic clearance in liver microsome and high plasma protein binding."

Future research directions might include:

  • Structural modifications to improve metabolic stability

  • Development of prodrug approaches to enhance bioavailability

  • Investigation of alternative salt forms to optimize solubility profiles

  • Exploration of extended-release formulations to overcome short half-lives

Receptor Selectivity Profiling

Comprehensive receptor binding studies would be essential to fully characterize the selectivity profile of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride:

"...exceptional selectivity profile of these compounds makes them valuable tool compounds for investigating D4 receptor signaling in cellular models."

Understanding the precise interaction with dopamine receptor subtypes and potential off-target effects would be crucial for developing this compound as either a research tool or therapeutic agent.

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